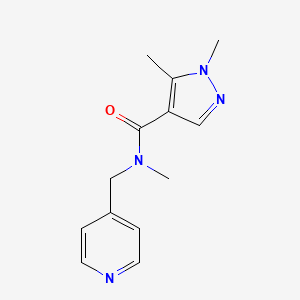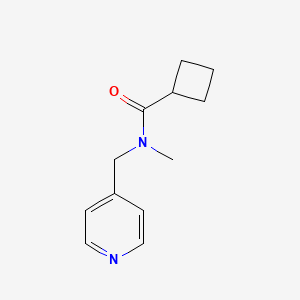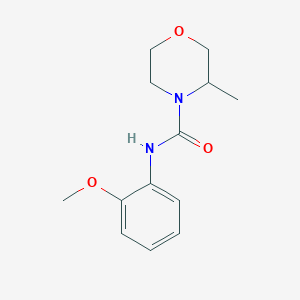
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea, also known as DFIU, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. DFIU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea is not fully understood, but it is believed to involve the inhibition of different enzymes and signaling pathways involved in cell growth, survival, and inflammation. 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to inhibit the activity of different kinases, such as Akt and ERK, which are involved in cell survival and proliferation. 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has also been found to inhibit the expression of different genes involved in inflammation and immune response, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to have different biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been found to induce cell cycle arrest, apoptosis, and autophagy, which are mechanisms of cell death and survival. In neuronal cells, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to increase the levels of neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and function. In immune cells, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to modulate the production of cytokines and chemokines, which are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards different targets, which allows for the study of specific signaling pathways and enzymes involved in different diseases. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has several potential future directions for scientific research, including the development of novel derivatives with improved solubility and pharmacokinetics, the study of its effects in different animal models of diseases, and the evaluation of its safety and efficacy in clinical trials. 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea can also be used as a tool compound to study the role of different signaling pathways and enzymes in different diseases and to identify new targets for drug development. Overall, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has great potential for the development of new therapies for cancer, neurological disorders, and infectious diseases.
Métodos De Síntesis
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea can be synthesized using different methods, including the reaction of 3,5-difluoroaniline with 2-imidazol-1-ylethanol in the presence of a coupling agent, such as EDCI, and a base, such as DIPEA. The resulting intermediate is then treated with an isocyanate, such as phenyl isocyanate, to yield 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In infectious diseases, 1-(3,5-Difluorophenyl)-3-(2-imidazol-1-ylethyl)urea has been shown to have antimicrobial activity against different pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-imidazol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O/c13-9-5-10(14)7-11(6-9)17-12(19)16-2-4-18-3-1-15-8-18/h1,3,5-8H,2,4H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBKIBZTXLKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)








![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

